molecular formula C16H14ClN3OS B4921600 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

Cat. No.: B4921600
M. Wt: 331.8 g/mol
InChI Key: FAHCWMKKVNFVQE-UHFFFAOYSA-N
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Description

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodiazole ring system, a sulfanyl group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzodiazole ring.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the intermediate compound with 4-chlorobenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzodiazole ring can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring system can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID: Similar structure but lacks the chlorophenylmethyl group.

    2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]ANILINE: Similar core structure but different substituents.

Uniqueness

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-12-7-5-11(6-8-12)9-18-15(21)10-22-16-19-13-3-1-2-4-14(13)20-16/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCWMKKVNFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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